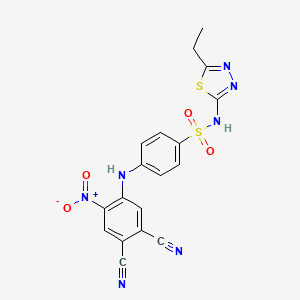![molecular formula C14H20BrClN2O5 B4003840 N'-[4-(4-bromo-2-chlorophenoxy)butyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4003840.png)
N'-[4-(4-bromo-2-chlorophenoxy)butyl]ethane-1,2-diamine;oxalic acid
Overview
Description
N’-[4-(4-bromo-2-chlorophenoxy)butyl]ethane-1,2-diamine;oxalic acid is a complex organic compound that features a combination of halogenated aromatic rings and aliphatic chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(4-bromo-2-chlorophenoxy)butyl]ethane-1,2-diamine typically involves multiple steps, starting with the halogenation of phenol derivatives to introduce bromine and chlorine atoms. The subsequent steps involve the formation of the butyl chain and its attachment to the ethane-1,2-diamine moiety. The final step includes the formation of the oxalic acid salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can optimize the reaction conditions and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
N’-[4-(4-bromo-2-chlorophenoxy)butyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The halogen atoms can be reduced to form less reactive derivatives.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dehalogenated derivatives.
Scientific Research Applications
N’-[4-(4-bromo-2-chlorophenoxy)butyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[4-(4-bromo-2-chlorophenoxy)butyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The halogenated aromatic rings can interact with enzymes or receptors, leading to changes in their activity. The aliphatic chain and ethane-1,2-diamine moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-chlorophenyl)ethane-1,2-diamine
- 4-(4-bromo-2-chlorophenoxy)butanoic acid
- N-(4-bromo-2-chlorophenyl)butylamine
Uniqueness
N’-[4-(4-bromo-2-chlorophenoxy)butyl]ethane-1,2-diamine is unique due to its specific combination of halogenated aromatic rings and aliphatic chains, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-[4-(4-bromo-2-chlorophenoxy)butyl]ethane-1,2-diamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrClN2O.C2H2O4/c13-10-3-4-12(11(14)9-10)17-8-2-1-6-16-7-5-15;3-1(4)2(5)6/h3-4,9,16H,1-2,5-8,15H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAHRJQHLUCAFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCCCCNCCN.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2-[4-(benzyloxy)phenoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B4003761.png)

![diethyl {2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}malonate](/img/structure/B4003767.png)
![benzyl 2-(2-furylmethylene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4003779.png)
![N'-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4003783.png)
![N'-[2-(2-tert-butyl-5-methylphenoxy)ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4003791.png)
![4-[2-(2-Bromo-4-methylphenoxy)ethyl]morpholine;oxalic acid](/img/structure/B4003802.png)
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(2,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4003810.png)
![{2-[2-(2-allyl-4-chlorophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B4003813.png)

![1-[2-(3-isopropyl-5-methylphenoxy)ethyl]-1H-imidazole oxalate](/img/structure/B4003822.png)
![1-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]-4-methylpiperazine;oxalic acid](/img/structure/B4003829.png)
![N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4003834.png)
